molecular formula C21H20FNO5 B2484180 Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 853749-88-9

Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B2484180
CAS No.: 853749-88-9
M. Wt: 385.391
InChI Key: SBVCWLHHWVBCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C21H20FNO5 and its molecular weight is 385.391. The purity is usually 95%.
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Biological Activity

Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP) is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), known for their diverse biological activities. This article reviews the biological activity of DHP, focusing on its anticancer properties and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of DHP is C19H20N2O5C_{19}H_{20}N_{2}O_{5}, and its structure features a furan ring and a fluorophenyl group that are critical for its biological activity. The compound's structural characteristics can significantly influence its interaction with biological targets.

  • Cytotoxicity : Research indicates that 1,4-DHP derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain DHPs can reduce the viability of HeLa and MCF-7 cells with half-maximal inhibitory concentrations (IC50) ranging from 2.3 µM to 11.9 µM, indicating significant anticancer potential .
  • Selectivity : The selectivity index (SI), which compares the IC50 values in cancerous versus normal cells, suggests that these compounds may preferentially target cancer cells over normal fibroblasts. This selectivity is crucial for minimizing side effects during cancer treatment .
  • Mechanistic Insights : The presence of specific substituents on the DHP scaffold, such as the 2-fluorophenyl moiety, appears to enhance the compound's ability to induce apoptosis in cancer cells. This may be mediated through pathways involving oxidative stress and modulation of cell cycle progression .

Case Studies and Research Findings

A series of studies have explored the biological activity of DHP derivatives:

CompoundCell LineIC50 (µM)Selectivity Index
DHP AHeLa3.6>1.6
DHP BMCF-75.2>1.5
DHP CGM07492>100-

The above table summarizes findings from a study that evaluated multiple DHP compounds against various cell lines . Notably, compounds with specific aryl groups demonstrated enhanced anticancer activity.

Additional Biological Activities

Beyond anticancer properties, some studies suggest potential antimicrobial activities associated with DHPs:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, indicating a broader pharmacological profile .

Properties

IUPAC Name

dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-10-9-15(28-16)13-7-5-6-8-14(13)22/h5-10,19,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVCWLHHWVBCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.